4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate
Description
Properties
CAS No. |
89023-97-2 |
|---|---|
Molecular Formula |
C20H14O6 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
(16-acetyloxy-2,9-dioxo-11-tetracyclo[8.6.0.03,8.012,15]hexadeca-1(16),3,5,7,10,12(15)-hexaenyl) acetate |
InChI |
InChI=1S/C20H14O6/c1-9(21)25-19-13-7-8-14(13)20(26-10(2)22)16-15(19)17(23)11-5-3-4-6-12(11)18(16)24/h3-6H,7-8H2,1-2H3 |
InChI Key |
AJBMNVCVRIFLBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=C(C3=C1CC3)OC(=O)C)C(=O)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate typically involves multiple steps, starting from simpler organic molecules One common approach is the cyclization of appropriate precursors under controlled conditions to form the cyclobuta[b]anthracene core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxo groups.
Reduction: Conversion of oxo groups to hydroxyl groups.
Substitution: Replacement of acetyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones, while reduction may produce alcohols.
Scientific Research Applications
Organic Synthesis
Reactivity and Versatility
The compound serves as a valuable intermediate in organic synthesis. Its dioxo functionality allows for various chemical transformations, including cyclization and functionalization reactions. For instance, it can be utilized in the synthesis of complex organic molecules through methods such as Diels-Alder reactions and Michael additions.
Case Study: Synthesis of Novel Quinones
A notable application involves the use of 4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate in the synthesis of novel quinones. Researchers have demonstrated that this compound can be transformed into various quinone derivatives that exhibit significant biological activity. The synthetic pathway typically involves oxidation processes that leverage the compound's inherent reactivity .
Materials Science
Photophysical Properties
The compound's unique molecular structure contributes to interesting photophysical properties. Studies indicate that it possesses strong absorbance in the UV-visible spectrum, making it suitable for applications in organic photovoltaics and light-emitting devices.
Case Study: Organic Photovoltaics
In recent research, 4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate was incorporated into polymer blends for organic solar cells. The resulting devices demonstrated enhanced efficiency due to improved charge transport properties attributed to the compound's structural characteristics .
Medicinal Chemistry
Anticancer Activity
Emerging studies have highlighted the potential of this compound as an anticancer agent. Its ability to interact with cellular targets and induce apoptosis has been documented in various cancer cell lines.
Case Study: In Vitro Anticancer Studies
In vitro studies have shown that derivatives of 4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate exhibit cytotoxic effects against several cancer types. The mechanism is believed to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .
Summary Table of Applications
| Field | Application | Description |
|---|---|---|
| Organic Synthesis | Intermediate for Quinone Synthesis | Used in reactions to form biologically active quinones |
| Materials Science | Organic Photovoltaics | Enhances efficiency in solar cell applications |
| Medicinal Chemistry | Anticancer Activity | Exhibits cytotoxic effects against cancer cells through ROS generation |
Mechanism of Action
The mechanism of action of 4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural complexity places it within a niche class of fused polycyclic systems. Below is a comparative analysis with chemically related compounds:
Key Findings from Comparative Studies
Reactivity: The diacetate groups in the target compound may confer hydrolytic instability under physiological conditions, similar to Fluorescein diacetate .
Electronic Properties: The cyclobutane-anthracene fusion likely enhances π-conjugation rigidity compared to non-fused anthracenes, as seen in cyclobutane[b]anthracene-based organic semiconductors. This could improve photostability or charge transport efficiency.
Biological Activity: Unlike anthraquinone-based drugs (e.g., doxorubicin), the target compound lacks documented cytotoxicity or intercalation properties, possibly due to steric hindrance from the cyclobutane ring .
Biological Activity
4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate (CAS No. 89023-97-2) is a synthetic compound belonging to the class of dioxo anthracene derivatives. Its unique structure and functional groups suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound based on available literature, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C20H14O6
- Molecular Weight : 350.32 g/mol
- Structure : The compound features a fused cyclobutane and anthracene system with two acetoxy groups attached.
Research on similar anthracene derivatives indicates several potential mechanisms through which 4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate may exert its biological effects:
- DNA Interaction : Compounds with similar structures have shown the ability to intercalate into DNA or form adducts with nucleobases, leading to inhibition of DNA replication and transcription.
- Topoisomerase Inhibition : Some anthracene derivatives inhibit topoisomerase II, an enzyme crucial for DNA unwinding during replication.
- Reactive Oxygen Species (ROS) Generation : Certain compounds can induce oxidative stress by generating ROS, which may lead to apoptosis in cancer cells.
Antitumor Activity
Several studies have investigated the antitumor properties of dioxo anthracene derivatives. For instance:
- A study demonstrated that analogs of 4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene exhibited significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7) through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
- In vitro Studies :
- Animal Models :
Comparative Analysis
The following table summarizes findings from various studies on related compounds:
Q & A
Q. What methodologies are recommended for studying the compound’s biological activity (e.g., enzyme inhibition)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
